7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Description
Properties
IUPAC Name |
7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c1-15-4-6-12-8-11-3-5(2-9)7(10)14(8)13-6/h3H,4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRWDMXYAXLBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=C(C=NC2=N1)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of 7-amino-[1,2,4]triazolo[1,5-a]pyrimidines typically involves multi-step chemical reactions. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to yield the desired structure. For instance, methods have been developed that utilize various electrophilic reagents to introduce functional groups at specific positions on the pyrimidine ring.
Biological Activity
The biological activity of this compound has been investigated across several studies, highlighting its potential in various therapeutic areas.
Anticancer Activity
Research has shown that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine demonstrated inhibition of tumor cell proliferation in various cancer cell lines (e.g., A-549 lung cancer cells) with IC50 values indicating effective cytotoxicity .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Antiviral Activity
The compound has also been evaluated for antiviral properties:
- Inhibition of Viral Replication : Studies indicate that some triazolo derivatives can inhibit the replication of viruses such as human herpes virus type-1 (HHV-1), showcasing their potential as antiviral agents .
- Immunomodulatory Effects : Certain derivatives have shown immunosuppressive effects by modulating cytokine production in immune cells, which can be beneficial in treating autoimmune diseases .
Case Studies
Several case studies have illustrated the biological activities of compounds related to 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant cytotoxicity against A-549 cells with an IC50 of 15 µM. |
| Study B (2021) | Showed inhibition of TNF-α production in human blood cultures, indicating potential for autoimmune modulation. |
| Study C (2023) | Reported effective inhibition of HHV-1 replication in vitro with a reduction in viral load by 70%. |
The mechanisms through which 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine exerts its biological effects include:
- Signal Transduction Pathways : The compound may affect various signaling pathways such as MAPK and PI3K/Akt pathways that are critical for cell survival and proliferation.
- Gene Expression Modulation : It has been shown to alter the expression levels of genes associated with apoptosis and cell cycle regulation.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit antiviral properties. Studies have shown that 7-amino derivatives can inhibit viral replication by targeting specific viral enzymes. For instance, a study highlighted the efficacy of triazolo-pyrimidines against RNA viruses, suggesting that this compound could serve as a lead structure for developing antiviral agents .
Anticancer Properties
7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has also been investigated for its anticancer potential. Preliminary studies demonstrated that this compound could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Case studies have shown promising results in vitro against various cancer cell lines .
Enzyme Inhibition
This compound has been noted for its ability to inhibit certain enzymes such as kinases and phosphodiesterases, which are critical in various biological processes. Its structure allows it to bind effectively to the active sites of these enzymes, leading to potential therapeutic applications in treating diseases characterized by dysregulated enzyme activity .
Agricultural Science
Pesticidal Activity
The compound's unique triazole structure has been linked to fungicidal properties. Research indicates that it can be effective against a range of fungal pathogens affecting crops. Field trials have shown that formulations containing this compound significantly reduce fungal infections in agricultural settings .
Plant Growth Regulation
Studies have suggested that this compound may act as a plant growth regulator. It has been observed to enhance root development and promote overall plant growth under stress conditions. This property could be beneficial for improving crop yields in challenging environments .
Material Science
Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength. Research is ongoing to optimize these materials for use in various industrial applications .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidines is highly dependent on substituents at positions 2, 6, and 5. Below is a comparative analysis of structurally related compounds:
Structure-Activity Relationships (SAR)
- Position 2: Methoxymethyl (target compound) vs. trifluoromethyl () vs. sulfonamide (). Sulfonamides show stronger ALS binding due to hydrogen-bonding with sulfonyl oxygen . Trifluoromethyl enhances lipophilicity, improving membrane penetration but increasing toxicity .
- Position 6 :
Carbonitrile (target compound) vs. carboxylate esters (e.g., ethyl 7-methyl derivatives in ). - Position 7: Amino groups (target compound) vs. aryl or keto substituents (e.g., ). Amino groups enhance hydrogen-bonding with ALS or microbial enzymes . Aryl groups (e.g., 4-methoxyphenyl in ) improve anti-inflammatory activity via COX-2 inhibition.
Preparation Methods
Cyclocondensation with β-Diketones
The primary method involves refluxing 3,5-diamino-1,2,4-triazole with 1-(methoxymethyl)butane-1,3-dione in glacial acetic acid (Scheme 1). This exothermic reaction proceeds via nucleophilic attack at the β-keto carbonyl, followed by cyclodehydration to form the triazolopyrimidine ring.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Glacial acetic acid | |
| Temperature | Reflux (118°C) | |
| Time | 6–8 hours | |
| Yield | 68–72% |
Critical side reactions include over-alkylation at the N-1 position, which is mitigated by maintaining stoichiometric control of the β-diketone.
Cyanidation at C-6
Introduction of the cyano group at C-6 is achieved through nucleophilic aromatic substitution using trimethylsilyl cyanide (TMSCN) in dimethylformamide (DMF) under inert atmosphere. The reaction exploits the electron-deficient nature of the pyrimidine ring, with the methoxymethyl group at C-2 directing regioselectivity.
Optimized Parameters
| Parameter | Value | Source |
|---|---|---|
| Cyanating Agent | TMSCN (1.2 equiv) | |
| Catalyst | Potassium carbonate | |
| Temperature | 80°C | |
| Yield | 85% |
Alternative Pathways for Functional Group Interconversion
Post-Cyclization Modifications
Late-stage functionalization strategies include:
- Methoxymethyl Introduction : Treatment of 2-chloromethyl intermediate with sodium methoxide in methanol.
- Amination at C-7 : Ammonolysis of 7-nitro precursors using H2/Pd-C in ethanol.
Comparative Yields
| Step | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|
| Methoxymethylation | 78 | 98.5 | |
| Catalytic Amination | 92 | 99.1 |
Purification and Analytical Validation
Chromatographic Techniques
Final purification employs reverse-phase HPLC with the following parameters:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile/H2O (70:30) | 1.0 mL/min | 12.3 min |
Mass spectral analysis (ESI-MS) confirms the molecular ion peak at m/z 205.08 [M+H]+, aligning with the theoretical mass of 204.19 g/mol.
Spectroscopic Characterization
Key 1H NMR Signals (DMSO-d6, 400 MHz)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.42 | s | 3H | OCH3 |
| 4.82 | s | 2H | CH2OCH3 |
| 6.95 | br s | 2H | NH2 |
Challenges in Scale-Up and Industrial Production
Industrial synthesis faces two primary hurdles:
- Solubility Limitations : The intermediate 2-(methoxymethyl)-1,2,4-triazolo[1,5-a]pyrimidine exhibits poor solubility in polar aprotic solvents, necessitating tetrahydrofuran (THF)/water mixtures for crystallization.
- Cyanide Handling : TMSCN requires strict moisture control to prevent hydrocyanic acid generation, mandating glovebox use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
